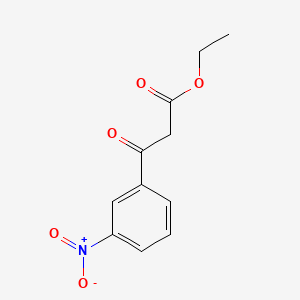
5-Methyltetraazolo(1,5-a)pyrimidin-7-ol
Übersicht
Beschreibung
5-Methyltetraazolo(1,5-a)pyrimidin-7-ol (MTAP) is a heterocyclic compound that has been studied for its potential applications in the fields of biochemistry and physiology. MTAP is a naturally occurring molecule that is found in a variety of organisms, including humans. It is also known as 5-methyltetrazole-1,5-diamine or 5-methyl-1,5-diazabicyclo-[2.2.2]octane. Due to its unique structure, MTAP has been shown to have a wide range of biochemical and physiological effects, which makes it an attractive target for research.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Properties
The compound "(5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro-[1, 2, 4]triazolo[1,5-a]pyrimidin-7-ols," which is closely related to 5-Methyltetraazolo(1,5-a)pyrimidin-7-ol, has been synthesized through a three-component reaction. This synthesis explored the compound's in vitro antimicrobial and antifungal activities, indicating its potential application in developing new antimicrobial agents Komykhov et al., 2017.
Crystal Structure and Antibacterial Activity
Another study focused on the synthesis, crystal structure, and spectroscopic characterization of a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, highlighting its antibacterial activity against both Gram-positive and Gram-negative bacteria. This research emphasizes the potential of such compounds in the development of new antibacterial drugs Lahmidi et al., 2019.
Potential Antiasthma Agents
5-Aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, related to this compound, have been identified as mediator release inhibitors and potential antiasthma agents. These compounds were prepared through a series of chemical reactions, highlighting the therapeutic potential of triazolopyrimidine derivatives in asthma treatment Medwid et al., 1990.
Antimycobacterial Compounds
Structural, vibrational, and quantum chemical analyses of novel antimycobacterial compounds, including those based on the pyrimidine structure, have been conducted. These compounds showed significant antimycobacterial activity, suggesting their potential as a new class of antimycobacterial agents Wojciechowski & Płoszaj, 2020.
Wirkmechanismus
Target of Action
Similar compounds in the [1,2,4]triazolo[1,5-a]pyrimidines class have been found to interact with various receptors such as the human cxcr2 receptor and cb2 cannabinoid receptor .
Mode of Action
It’s known that compounds in the [1,2,4]triazolo[1,5-a]pyrimidines class can act as antagonists or ligands to their target receptors, leading to changes in cellular signaling .
Biochemical Pathways
Based on its potential targets, it could be involved in pathways related to inflammation and pain perception .
Pharmacokinetics
Similar compounds in the [1,2,4]triazolo[1,5-a]pyrimidines class have been found to have good oral bioavailability .
Result of Action
Based on its potential targets, it could potentially modulate inflammatory responses and pain perception .
Biochemische Analyse
Biochemical Properties
5-Methyltetraazolo(1,5-a)pyrimidin-7-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent human CXCR2 receptor antagonist . This interaction suggests that this compound can modulate immune responses and inflammatory processes. Additionally, it has shown good oral bioavailability, making it a promising candidate for therapeutic applications .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the CXCR2 receptor can lead to changes in cell signaling pathways that are crucial for immune cell migration and activation . This compound also affects gene expression by potentially altering the transcriptional activity of genes involved in inflammatory responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an antagonist to the CXCR2 receptor, inhibiting its activity and thereby modulating immune responses . This inhibition can lead to a decrease in the recruitment of immune cells to sites of inflammation, which is beneficial in treating inflammatory diseases. Additionally, this compound may influence enzyme activity, either inhibiting or activating specific enzymes involved in metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects without significant toxicity. At higher doses, it could potentially cause adverse effects, including toxicity . Understanding the dosage threshold is essential for developing safe and effective therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these mechanisms is crucial for optimizing the therapeutic potential of this compound.
Subcellular Localization
This compound is localized in specific subcellular compartments, which can influence its activity and function. Targeting signals and post-translational modifications may direct this compound to particular organelles, affecting its biochemical interactions and therapeutic efficacy
Eigenschaften
IUPAC Name |
5-methyl-1H-tetrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O/c1-3-2-4(11)10-5(6-3)7-8-9-10/h2H,1H3,(H,6,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRVJGSNWSXGLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)N=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00984816 | |
| Record name | 5-Methyltetrazolo[1,5-a]pyrimidin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00984816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26671310 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6628-20-2 | |
| Record name | 5-Methyltetraazolo(1,5-a)pyrimidin-7-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006628202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC60549 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60549 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methyltetrazolo[1,5-a]pyrimidin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00984816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6628-20-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Methyltetrazolo[1,5-a]pyrimidin-7-ol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6FC4F32BB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Bromophenoxy)methyl]oxirane](/img/structure/B1266661.png)





![[1,1'-Biphenyl]-4-carbonitrile, 4'-(heptyloxy)-](/img/structure/B1266671.png)






